Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride

Description

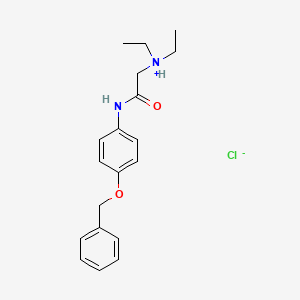

Chemical Structure and Properties: Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride (CAS: 77791-58-3) is a substituted acetanilide derivative with a benzyloxy group at the 4'-position and a diethylamino group at the 2-position. Its molecular formula is C₁₂H₁₈Cl₂N₂O, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments . The benzyloxy group introduces steric bulk and lipophilicity, while the diethylamino moiety contributes to basicity, influencing its pharmacological interactions .

Properties

CAS No. |

19647-07-5 |

|---|---|

Molecular Formula |

C19H25ClN2O2 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-10-12-18(13-11-17)23-15-16-8-6-5-7-9-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |

InChI Key |

FHDVLNNBLIMFLV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Aniline Intermediate

The 4'-benzyloxy-2-diethylaminoaniline intermediate can be prepared by:

- Nucleophilic substitution of 4'-benzyloxy-substituted halobenzene derivatives with diethylamine to introduce the diethylamino group at the 2-position.

- Reduction or amination steps to install the amino group on the aromatic ring if starting from nitro or halogenated precursors.

This step often employs solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate to facilitate substitution.

Acetylation to Form Acetanilide Derivative

The acetylation of the substituted aniline is typically performed using:

- Acetic anhydride or acetyl chloride as the acetylating agent.

- Catalysts or acid scavengers such as pyridine or zinc dust to prevent oxidation and side reactions.

The reaction is usually carried out under reflux conditions in anhydrous solvents to ensure complete conversion.

$$

\text{4'-Benzyloxy-2-diethylaminoaniline} + \text{Acetic anhydride} \xrightarrow{\text{Reflux}} \text{Acetanilide, 4'-benzyloxy-2-diethylamino-}

$$

Following acetylation, the product is purified by recrystallization.

Formation of Hydrochloride Salt

The free base acetanilide derivative is converted to its hydrochloride salt by treatment with:

- Hydrogen chloride gas or

- Concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

This step produces the stable hydrochloride salt, improving solubility and facilitating handling.

Experimental Data and Research Findings

Literature Synthesis Examples

While direct literature on this compound is limited, analogous compounds such as Acetanilide, 2-(diethylamino)-4'-phenoxy-, hydrochloride have been reported with detailed synthetic routes. These routes provide insight into the preparation of similar substituted acetanilides.

Representative Data Table: Synthesis Parameters

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4'-Benzyloxyhalobenzene + Diethylamine, DMF, K$$2$$CO$$3$$, 80°C, 6h | 75-85 | Nucleophilic aromatic substitution |

| 2 | Acetic anhydride, pyridine, reflux, 2h | 80-90 | Acetylation of substituted aniline |

| 3 | HCl in ethanol, room temperature, 1h | 95-98 | Formation of hydrochloride salt |

Purification and Characterization

- Recrystallization: Typically from ethanol or water to obtain pure crystals.

- Melting Point: Expected in range 150-160°C for hydrochloride salt.

- Spectroscopic Analysis: Confirmed by NMR, IR, and mass spectrometry for structural verification.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the acetanilide core, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Substituted acetanilide derivatives.

Scientific Research Applications

Medicinal Applications

1. Analgesic and Antipyretic Properties

Acetanilide derivatives have been studied for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. The compound's mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of pain and inflammation.

2. Antidepressant Activity

Research has indicated that acetanilide derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This property is particularly relevant in developing new antidepressant medications that are more effective with fewer side effects.

3. Antimicrobial Activity

Studies have shown that acetanilide derivatives possess antimicrobial properties against various bacterial strains. This includes potential applications in treating infections caused by resistant bacteria, making it a candidate for further exploration in antibiotic development.

Research Case Studies

Mechanism of Action

The mechanism of action of Acetanilide, 4’-benzyloxy-2-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Pharmacological and Metabolic Differences

- Metabolic Stability: The target compound’s benzyloxy group may slow hepatic metabolism compared to simpler derivatives like meta-amino acetanilide hydrochloride, which undergoes rapid deacetylation . Trimecaine’s trimethyl groups reduce enzymatic degradation, leading to prolonged anesthetic effects, whereas the diethylamino group in the target compound may interact differently with cytochrome P450 enzymes .

- N-4-Piperidylacetanilide’s cyclic amine structure increases membrane permeability, favoring CNS applications over the target compound’s peripheral activity .

Key Research Findings

- Enzymatic Deacetylation: Guinea pig liver microsomes deacetylate acetanilide derivatives 17× faster than rat liver, suggesting species-specific metabolism for the target compound . Diethylamino substituents may inhibit deacetylase enzymes, as seen in SKF-525A’s inhibition of N-hydroxy-2-acetylaminofluorene metabolism .

- Market Trends: Meta-amino acetanilide hydrochloride dominates the market (purity 95–99%), driven by demand in analgesics and dyes. The target compound’s niche applications limit its commercial scale .

Biological Activity

Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 295.81 g/mol

This structure features a benzyloxy group and a diethylamino moiety, which may influence its biological interactions.

Analgesic Properties

Acetanilide derivatives are primarily recognized for their analgesic effects. The compound acts similarly to other analgesics by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in pain and inflammation .

- Mechanism of Action : The analgesic activity is thought to be mediated through the inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis. This results in reduced pain perception.

Antimicrobial Activity

Research has indicated that acetanilide derivatives exhibit antimicrobial properties. A study on similar compounds showed significant activity against various bacterial strains, suggesting that modifications in the acetanilide structure can enhance its antimicrobial efficacy .

- Case Study : In a comparative study, several acetanilide analogs were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions increased antibacterial activity significantly.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of acetanilide derivatives on cancer cell lines. The compound's ability to induce apoptosis in leukemia cells was noted, indicating potential as an anticancer agent .

- Research Findings : In vitro tests showed that at concentrations of 1 μM, the compound induced apoptosis in HL-60R cells, with a cell death rate exceeding 70% .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Analgesic | COX inhibition | |

| Antimicrobial | Disruption of bacterial cell wall | |

| Cytotoxic | Induction of apoptosis |

Table 2: Case Study Results on Cytotoxicity

| Compound | Cell Line | Concentration (μM) | % Apoptosis Induced |

|---|---|---|---|

| This compound | HL-60R | 1 | 70% |

| Control (DMSO) | HL-60R | - | <5% |

Q & A

Q. What are the standard synthetic routes for preparing Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the acetanilide core. Key steps include:

- Benzyloxy group introduction : Friedel-Crafts alkylation or nucleophilic substitution using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Diethylamino group installation : Amination via Buchwald-Hartwig coupling or nucleophilic displacement of a halogen substituent with diethylamine .

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for amination), and stoichiometric ratios (excess diethylamine for complete substitution). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed via -NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

Core techniques include:

- - and -NMR : To confirm substitution patterns (e.g., diethylamino methyl protons at δ 1.0–1.2 ppm; benzyloxy aromatic protons at δ 6.8–7.4 ppm) .

- HPLC-MS : For purity assessment (>95%) and molecular weight verification (e.g., [M+H]+ at m/z 375.2) .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group) . Ambiguities in NMR splitting patterns (e.g., overlapping benzyloxy signals) are resolved using 2D-COSY or HSQC experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. CHO), buffer pH, or incubation times can alter receptor binding affinities. Standardize protocols using validated cell models .

- Purity : Impurities (e.g., unreacted diethylamine) may confound results. Re-purify via recrystallization (e.g., ethanol/water mixture) and confirm purity by HPLC .

- Structural analogs : Compare activity against structurally similar compounds (e.g., 3'-benzyloxy vs. 4'-benzyloxy derivatives) to isolate substituent effects .

Q. What strategies are recommended for optimizing the compound’s solubility and stability in pharmacological assays?

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or cyclodextrin inclusion complexes .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile groups (e.g., benzyloxy hydrolysis under acidic conditions). Stabilize via lyophilization or formulation in phosphate buffers (pH 6.5–7.5) .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., neurotransmitter receptors)?

- In vitro assays : Use radioligand binding assays (e.g., -GABA for GABAₐ receptor studies) to measure IC₅₀ values .

- Molecular docking : Model interactions using software like AutoDock Vina to predict binding poses with receptor active sites (e.g., diethylamino group forming hydrogen bonds with Glu155) .

- Mutagenesis : Validate binding hypotheses by expressing receptors with point mutations (e.g., Glu155Ala) and assessing activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.